molecular formula C8H7BrF2O2 B2802112 [2-Bromo-5-(difluoromethoxy)phenyl]methanol CAS No. 1427432-33-4

[2-Bromo-5-(difluoromethoxy)phenyl]methanol

Cat. No. B2802112
CAS RN: 1427432-33-4
M. Wt: 253.043
InChI Key: KDFBRFVSGDNGNI-UHFFFAOYSA-N
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Description

“[2-Bromo-5-(difluoromethoxy)phenyl]methanol” is a chemical compound with the molecular formula C8H7BrF2O2 . It is used as an intermediate in pharmaceutical and organic synthesis .


Molecular Structure Analysis

The molecular structure of “[2-Bromo-5-(difluoromethoxy)phenyl]methanol” is represented by the InChI code: 1S/C8H7BrF2O2/c9-7-2-1-6 (13-8 (10)11)3-5 (7)4-12/h1-3,8,12H,4H2 . This indicates the presence of bromine, fluorine, oxygen, and hydrogen atoms in the molecule.


Physical And Chemical Properties Analysis

“[2-Bromo-5-(difluoromethoxy)phenyl]methanol” has a molecular weight of 253.04 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and structural analysis of related bromophenyl compounds have been a focus of study due to their potential applications in various fields. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved, and its crystal structure was confirmed by X-ray crystal structure determination, showcasing the compound's monoclinic space group and providing insights into its molecular geometry (Kuang Xin-mou, 2009). Such studies are crucial for understanding the chemical behavior and potential applications of bromophenyl derivatives in organic synthesis and material science.

Catalytic and Material Applications

Research on the catalytic applications of molybdenum(VI) complexes, including those derived from salicylaldehyde and indole-3-acetic hydrazide, has shown that these complexes can catalyze oxidative bromination of organic substrates using H2O2. This process has been applied to the oxidative bromination of styrene and trans-stilbene, yielding various brominated products efficiently. The study highlighted the potential of such complexes in catalysis, offering a green and efficient route for the synthesis of brominated organic compounds (Maurya, Kumar, & Avecilla, 2014).

Antioxidant Properties

The synthesis and evaluation of antioxidant properties of bromophenol derivatives have been explored. For example, the antioxidant activities of synthesized bromophenols were assessed through various assays, demonstrating that these compounds possess effective radical scavenging abilities. Such studies indicate the potential of bromophenyl derivatives in developing new antioxidants for pharmaceutical or food industry applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Photolysis and Radical Studies

Investigations into the photolysis of alkyl radicals containing bromophenyl groups have provided insights into the mechanisms of heterolytic fragmentation and the formation of olefin cation radicals. These studies have implications for understanding the photochemical behavior of bromophenyl derivatives and their potential applications in photodynamic therapy or as photo-initiators in polymerization reactions (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

Safety and Hazards

“[2-Bromo-5-(difluoromethoxy)phenyl]methanol” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

[2-bromo-5-(difluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFBRFVSGDNGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Bromo-5-(difluoromethoxy)phenyl]methanol

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